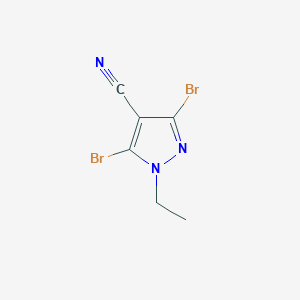

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms at positions 3 and 5, an ethyl group at position 1, and a carbonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable dicarbonyl compound, followed by bromination and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like polyvinyl alcohol functionalized with sulfonic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated flash chromatography for purification is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Cyclization: The pyrazole ring can be further functionalized through cyclization reactions involving other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Catalysts: Including acids like H3PO4 for cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.

Biological Studies: It is employed in studies investigating the effects of pyrazole derivatives on various biological systems.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonitrile group play crucial roles in its reactivity and binding affinity. For instance, it can inhibit enzymes by forming stable complexes with their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

3,5-Dibromo-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but with a carboxylate group instead of a carbonitrile group.

4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents.

Uniqueness

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine atoms and a carbonitrile group makes it particularly versatile for various applications in research and industry .

Biological Activity

3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of bromine substituents and a cyano group, suggests various mechanisms of action that could be explored for therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C6H6Br2N4. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C6H6Br2N4 |

| Molecular Weight | 277.94 g/mol |

| IUPAC Name | 3,5-Dibromo-1-ethylpyrazole-4-carbonitrile |

| CAS Number | [Not available] |

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available pyrazole derivatives. The general synthetic route includes:

- Bromination : Introduction of bromine at the 3 and 5 positions of the pyrazole ring.

- Ethylation : Alkylation at the nitrogen position to introduce the ethyl group.

- Cyano Group Introduction : Conversion of appropriate precursors to yield the carbonitrile functionality.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A study demonstrated that certain pyrazole derivatives inhibited BRAF mutant melanoma cell lines by targeting the BRAF signaling pathway, which is crucial in cancer proliferation . Although specific data on this compound is limited, its structural analogs have shown promising results in inhibiting tumor growth.

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been widely studied. Compounds containing the pyrazole moiety have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also exhibit such properties .

Anti-inflammatory Properties

Inflammation-related diseases are a significant area of research for pyrazole derivatives. Some studies have indicated that certain pyrazoles can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic role for this compound in treating inflammatory conditions .

Case Studies

Several case studies highlight the biological activity of related compounds:

- BRAF Inhibition : A series of pyrazole derivatives were tested for their ability to inhibit BRAF activity in melanoma cells. Compounds with similar bromination patterns showed nanomolar activity against BRAF mutants .

- Antimicrobial Testing : A study evaluated various pyrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity correlating with structural features similar to those found in this compound .

Properties

Molecular Formula |

C6H5Br2N3 |

|---|---|

Molecular Weight |

278.93 g/mol |

IUPAC Name |

3,5-dibromo-1-ethylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C6H5Br2N3/c1-2-11-6(8)4(3-9)5(7)10-11/h2H2,1H3 |

InChI Key |

IAZPAVYIYCCXPX-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)Br)C#N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.